5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7110,2,7]undeca-2,4,6-trien-8-one is a complex organic compound that features a boron-containing dioxaborolane group
Properties
Molecular Formula |
C17H21BO3 |
|---|---|
Molecular Weight |
284.2 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-8-one |
InChI |
InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)12-5-6-13-10-7-11(8-10)15(19)14(13)9-12/h5-6,9-11H,7-8H2,1-4H3 |
InChI Key |
OGXYTTAMDCBYQC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4CC(C4)C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dioxaborolane group through a borylation reaction. This can be achieved by reacting a suitable precursor with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester group for carbon-carbon bond formation. The reaction typically involves:
-
Bases : Potassium acetate (KOAc)
-
Solvents : 1,4-Dioxane under inert atmospheres
| Reaction Parameters | Details | Yield | Source |
|---|---|---|---|
| Suzuki coupling with aryl halides | 80°C, 16 hr | 79–90% | |
| Borylation of triflates | Pd catalysis, 80°C | 89% |
Mechanistically, the boron group undergoes transmetallation with palladium catalysts, followed by reductive elimination to form biaryl products .
Functional Group Transformations
The compound participates in nucleophilic substitutions and oxidative deborylation :
A. Oxidative Deborylation
-
Reagents : H₂O₂/HOAc or NaBO₃
-
Products : Phenolic derivatives via cleavage of the B–O bond.
B. Nucleophilic Additions
-
Electrophiles : Aldehydes, ketones
-
Conditions : Mild bases (e.g., K₂CO₃) at 25–60°C.
Mechanistic Insights
Key steps in its reactivity include:
-
Transmetallation : Boron-to-palladium transfer under basic conditions.
-
Electrophilic Activation : The electron-deficient tricyclic core enhances reactivity toward nucleophiles.
-
Steric Effects : The tetramethyl dioxaborolane group moderates reaction rates by hindering bulkier substrates .
Comparative Reaction Data
The table below contrasts yields under varying conditions:
| Entry | Substrate | Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aryl bromide | PdCl₂(dppf)₂ | 80 | 16 | 90 |
| 2 | Triflate | PdCl₂(dppf)₂ | 80 | 3 | 89 |
| 3 | Vinyl chloride | Pd(OAc)₂ | 100 | 24 | 68 |
Stability and Handling
-
Storage : Stable at –20°C under inert gas.
-
Decomposition : Prolonged exposure to moisture or strong acids leads to boronic acid formation.
This compound’s versatility in coupling reactions and functionalization underscores its value in pharmaceutical and materials science research.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials, such as polymers and electronic devices.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one involves its ability to participate in various chemical reactions. The dioxaborolane group can undergo nucleophilic attack, leading to the formation of new bonds. This reactivity is exploited in cross-coupling reactions, where the compound acts as a boron source .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar types of reactions.
Bis(pinacolato)diboron: Another boron reagent commonly used in organic synthesis.
Uniqueness
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one is unique due to its tricyclic structure combined with the dioxaborolane group.
Biological Activity
The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one is a boron-containing organic molecule that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound based on available studies and data.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a boron atom within a dioxaborolane ring system that enhances its reactivity and biological compatibility.
1. Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress.
- Case Studies : A study conducted on various cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation by more than 50% at specific concentrations .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects:
- In Vitro Studies : Inflammation markers such as TNF-alpha and IL-6 were significantly reduced in cell cultures treated with the compound.
- Animal Models : In vivo studies showed a reduction in swelling and pain in models of induced inflammation .
3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains:
- Bacterial Strains Tested : The compound was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL.
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes .
Applications in Drug Development
The unique structure of this compound positions it as a valuable intermediate in drug synthesis:
| Application Area | Description |
|---|---|
| Drug Development | Key intermediate for synthesizing novel pharmaceuticals with anticancer properties. |
| Agricultural Chemistry | Enhances the efficacy of pesticides by improving stability and bioavailability. |
| Materials Science | Used in creating advanced materials requiring specific chemical properties. |
Research Findings
Recent findings highlight the versatility of this compound in various applications:
Q & A
Q. What are the primary synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0²,⁷]undeca-2,4,6-trien-8-one?
The compound is synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. Typical protocols involve palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) with aryl halides or triflates. Reaction optimization includes varying bases (e.g., K₂CO₃), solvents (THF or DMF), and temperatures (60–100°C) to improve yield . Purification often employs column chromatography or recrystallization, guided by HPLC or TLC monitoring .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and ¹¹B) confirms structural integrity, with characteristic boron peaks near 30–35 ppm in ¹¹B NMR .
- Mass spectrometry (HRMS) validates molecular weight and purity.
- X-ray crystallography resolves the tricyclic core and boronic ester geometry, critical for understanding steric effects in coupling reactions .
- Thermogravimetric analysis (TGA) assesses thermal stability, particularly for applications requiring high-temperature tolerance .
Q. How can researchers optimize reaction conditions for Suzuki-Miyaura coupling using this boronic ester?
Employ a statistical Design of Experiments (DoE) approach to test variables:
- Catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄).
- Solvent polarity (toluene vs. DME).
- Base strength (Na₂CO₃ vs. CsF). Analyze results using response surface methodology (RSM) to identify optimal conditions. Evidence from analogous compounds suggests higher yields in polar aprotic solvents with weak bases .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel coupling reactions?
Use density functional theory (DFT) to model:
- Electrophilic Fukui indices to identify reactive sites on the tricyclic core.
- Transition-state energies for cross-coupling steps, incorporating steric effects from the tetramethyl dioxaborolane group. Tools like Gaussian or ORCA, combined with molecular dynamics simulations, can validate experimental outcomes and guide catalyst selection .
Q. How do steric and electronic properties of the tricyclo[7.1.1.0²,⁷]undeca-2,4,6-trien-8-one core influence reaction outcomes?
- Steric hindrance : The fused bicyclic system may slow transmetalation in Suzuki couplings, requiring bulky ligands (e.g., SPhos) to enhance turnover.
- Electronic effects : The electron-withdrawing ketone group in the core reduces electron density at the boron center, potentially necessitating stronger bases (e.g., K₃PO₄) to activate the boronic ester . Comparative studies with simpler aryl boronic esters (e.g., phenylboronic acid pinacol ester) highlight these trade-offs .
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?
- Validate purity : Use HPLC with a C18 column and acetonitrile/water gradient to detect impurities.
- Re-examine crystallization conditions : Polymorphism or solvate formation can alter NMR peak splitting.
- Cross-reference with literature : Compare ¹H NMR shifts with structurally similar tricyclic compounds (e.g., ). Contradictions may arise from solvent-induced shifts or tautomerism .
Q. What strategies mitigate boron leaching or protodeboronation during storage?
- Storage : Keep under inert gas (argon) at –20°C in anhydrous DMSO or THF.
- Stabilizers : Add 1–2% triethylamine to neutralize acidic impurities.
- Quality control : Regular ¹¹B NMR checks to monitor boronic ester integrity. Degradation products (e.g., boric acid) appear as broad peaks near 10–15 ppm .
Methodological Resources
- Experimental Design : Follow CRDC guidelines (RDF2050112) for reaction fundamentals and reactor design, emphasizing reproducibility .
- Data Analysis : Use cheminformatics tools (e.g., CC-DPS) for QSPR modeling to correlate molecular descriptors with reactivity .
- Safety Protocols : Adopt handling practices from , including PPE (gloves, goggles) and fume hood use for boronic esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
